Tyrothricin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

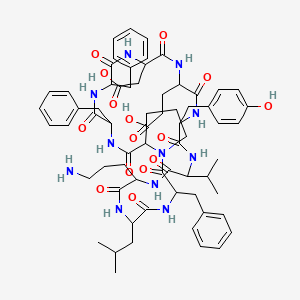

Tyrothricin is an antibiotic peptide complex produced and extracted from the aerobic Gram-positive bacillus Brevibacillus parabrevis . This complex is a mixture comprised of 60% tyrocidine cationic cyclic decapeptides and 40% neutral linear gramicidins . It possesses broad-spectrum Gram-positive antibacterial and antifungal activity .

Synthesis Analysis

Tyrothricin is isolated from Brevibacillus brevis . The biosynthesis of Tyrocidine, a component of Tyrothricin, involves three enzymes . A study has reported the determination of Tyrothricin and its components in throat lozenges using HPLC and GC .

Chemical Reactions Analysis

Tyrothricin consists of a mix of tyrocidines and gramcidins . A study has reported a colorimetric method for determining the concentrations of gramicidin and tyrocidine in Tyrothricin, after separation from one another by solvent partitioning .

Wissenschaftliche Forschungsanwendungen

Antiplasmodial Activity

Tyrothricin has shown potent activity against chloroquine-sensitive Plasmodium falciparum . The six major cyclodecapeptides from the tyrothricin complex, produced by Brevibacillus parabrevis, were found to be particularly effective . This suggests that Tyrothricin could be a potential candidate for the development of new antimalarial drugs.

Antimicrobial Agent

Tyrothricin is a group of non-ribosomally produced antimicrobial peptides, the tyrocidines, which have potential as antimicrobial agents in both medicine and industry . The more polar tyrocidines rich in Trp residues in their structure were more active toward Gram-positive bacteria .

Anti-fungal Activity

The tyrocidines have also shown pronounced antifungal activity, dictated by the primary sequence of the tyrocidine . This suggests that Tyrothricin could be used in the treatment of fungal infections.

Targeting Specific Pathogens

By manipulating the Phe or Trp concentration in the culture medium of the tyrothricin producer, Bacillus aneurinolyticus ATCC 10068, it is possible to modulate the production of subsets of tyrocidines, thereby tailoring the tyrothricin complex to target specific pathogens .

Production of Tailored Tyrothricin

A novel, small-scale, high-throughput deep 96-well plate culturing method has been developed to optimize the tailored tyrothricin production . This method allows for the efficient production of tyrothricin peptide subsets with targeted activity by simply manipulating the aromatic amino acid profile of the culture medium .

Treatment of Bacterial Skin Infections and Superficial Wounds

Tyrothricin has been found to be an effective treatment for bacterial skin infections and superficial wounds . This suggests that Tyrothricin could be used in the development of topical treatments for these conditions.

Wirkmechanismus

Zukünftige Richtungen

Tyrothricin has been used therapeutically for about 60 years in the local treatment of infected skin and infected oro-pharyngeal mucous membranes . A study has reported that long-term use of topically applied Tyrothricin does not pose a major risk with respect to acquired resistance of originally susceptible gram-positive bacteria and yeasts . Another study has suggested that Tyrothricin could be a valuable addition to our therapeutic armamentarium in the treatment of infected skin .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Tyrothricin can be achieved through a combination of organic synthesis and fermentation.", "Starting Materials": [ "L-phenylalanine", "L-leucine", "L-valine", "L-isoleucine", "D-tryptophan", "D-tyrosine", "D-pipecolic acid", "Streptomyces griseus bacteria" ], "Reaction": [ "1. Ferment Streptomyces griseus bacteria in a nutrient-rich medium to produce Tyrothricin.", "2. Isolate Tyrothricin from the fermentation broth.", "3. Hydrolyze Tyrothricin to release the individual amino acids.", "4. Protect the amino groups of L-phenylalanine, L-leucine, L-valine, and L-isoleucine with a suitable protecting group such as Boc or Fmoc.", "5. Couple the protected amino acids with D-tryptophan and D-tyrosine using a coupling reagent such as DIC or HATU.", "6. Deprotect the protected amino acids to reveal the free amino groups.", "7. Cyclize the linear peptide using D-pipecolic acid as a cyclization agent.", "8. Purify the Tyrothricin peptide using chromatography techniques." ] } | |

CAS-Nummer |

1404-88-2 |

Produktname |

Tyrothricin |

Molekularformel |

C65H85N11O13 |

Molekulargewicht |

1272.4 g/mol |

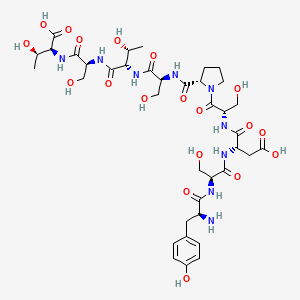

IUPAC-Name |

3-[9-(3-aminopropyl)-3,24,27-tribenzyl-21-(carboxymethyl)-15-[(4-hydroxyphenyl)methyl]-6-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29-decaoxo-12-propan-2-yl-1,4,7,10,13,16,19,22,25,28-decazabicyclo[28.3.0]tritriacontan-18-yl]propanoic acid |

InChI |

InChI=1S/C66H85N11O15/c1-38(2)32-47-59(85)75-52(36-42-20-12-7-13-21-42)66(92)77-31-15-23-53(77)64(90)74-49(34-41-18-10-6-11-19-41)61(87)72-48(33-40-16-8-5-9-17-40)60(86)73-51(37-55(81)82)62(88)68-46(28-29-54(79)80)58(84)71-50(35-43-24-26-44(78)27-25-43)63(89)76-56(39(3)4)65(91)69-45(22-14-30-67)57(83)70-47/h5-13,16-21,24-27,38-39,45-53,56,78H,14-15,22-23,28-37,67H2,1-4H3,(H,68,88)(H,69,91)(H,70,83)(H,71,84)(H,72,87)(H,73,86)(H,74,90)(H,75,85)(H,76,89)(H,79,80)(H,81,82) |

InChI-Schlüssel |

NLJVXZFCYKWXLH-DXTIXLATSA-N |

Isomerische SMILES |

CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)[C@@H](NC(=O)[C@@H](N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)O)CC(=O)N)CC4=CC=CC=C4)CC5=CC=CC=C5)CC6=CC=CC=C6 |

SMILES |

CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)O)CC(=O)O)CC4=CC=CC=C4)CC5=CC=CC=C5)CC6=CC=CC=C6 |

Kanonische SMILES |

CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)O)CC(=O)O)CC4=CC=CC=C4)CC5=CC=CC=C5)CC6=CC=CC=C6 |

Aussehen |

Solid powder |

Andere CAS-Nummern |

1404-88-2 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Tyrothricin; Bactratycin; Coltirot; Dermotricine; Ginotricina; Hydrotricine; Martricin; Tyrex; Solutricine; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

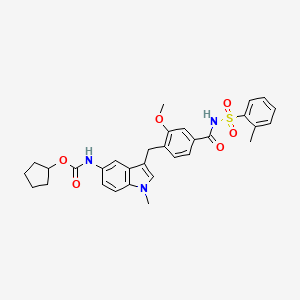

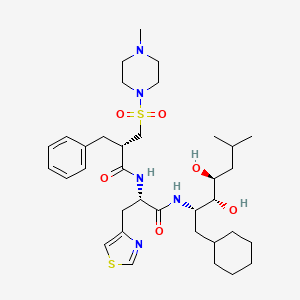

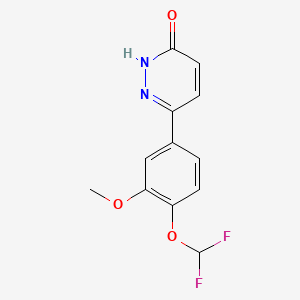

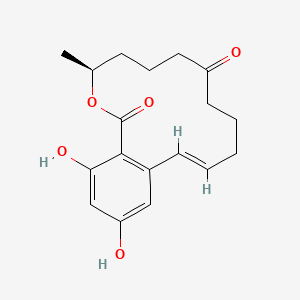

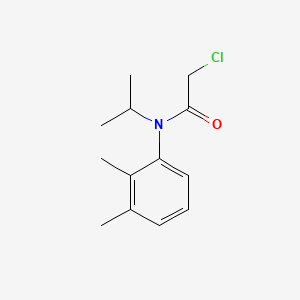

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B1683609.png)